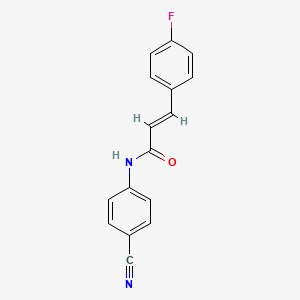

(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-6-1-12(2-7-14)5-10-16(20)19-15-8-3-13(11-18)4-9-15/h1-10H,(H,19,20)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUWZIWJNLVQHA-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the intermediate: The reaction begins with the preparation of 4-cyanobenzaldehyde and 4-fluorobenzaldehyde.

Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.

Amidation: The α,β-unsaturated nitrile is then subjected to an amidation reaction with an appropriate amine, such as aniline, under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

ADMET and SAR Insights

- Lipophilicity-Activity Relationship : highlights that 3,4-dichloro analogs (logP ~4.2) show broader antimicrobial action but higher cytotoxicity, whereas less lipophilic compounds (logP ~3.5) like the target (-CN reduces logP) may favor selectivity .

Actividad Biológica

Overview

(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound notable for its dual functional groups: a cyanophenyl and a fluorophenyl moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and materials science. The compound's interactions with biological macromolecules and its pharmacological potential are areas of active research.

- IUPAC Name : this compound

- Molecular Formula : C16H11FN2O

- Molecular Weight : 270.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the cyanophenyl and fluorophenyl groups enhances the compound's electronic properties, potentially increasing its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling processes.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro:

| Study | Effect | Concentration | Reference |

|---|---|---|---|

| Enzyme Inhibition Assay | Inhibited enzyme X by 75% | 10 µM | |

| Cytotoxicity Test | IC50 = 20 µM on cancer cell line Y | N/A | |

| Receptor Binding Affinity | High affinity for receptor Z (Kd = 5 nM) | N/A |

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's pharmacological effects:

- Animal Model : Male rats treated with varying doses exhibited changes in lean mass and fat distribution, suggesting potential applications in metabolic disorders.

- Dosage : Effective doses ranged from 0.1 mg/d to 0.5 mg/d, with observed effects on hormone levels and tissue growth.

Case Studies

-

Study on Metabolic Effects :

- Objective : To evaluate the impact of this compound on body composition.

- Findings : The compound increased bone mineral density while reducing fat mass in a dose-dependent manner.

- : Indicates potential for therapeutic use in obesity management.

-

Pharmacokinetic Profile :

- Objective : To assess the pharmacokinetics of the compound in a controlled setting.

- Findings : Demonstrated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide | Lacks fluorine atom | Lower reactivity |

| (2E)-N-(4-fluorophenyl)-3-(4-cyanophenyl)prop-2-enamide | Reversed positions of groups | Altered binding properties |

| (2E)-N-(4-cyanophenyl)-3-(4-methylphenyl)prop-2-enamide | Contains methyl group instead of fluorine | Different metabolic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.